molecular formula C7H14ClN B8632071 N-methyl diallylamine hydrochloride CAS No. 13107-01-2

N-methyl diallylamine hydrochloride

Cat. No.: B8632071
CAS No.: 13107-01-2
M. Wt: 147.64 g/mol
InChI Key: VNLHWLYAOHNSCH-UHFFFAOYSA-N
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Description

N-methyl diallylamine hydrochloride is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymer Production

N-Methyl diallylamine hydrochloride is primarily utilized in the synthesis of polymers through radical polymerization processes. The compound serves as a monomer that can be polymerized to produce cationic polymers, which have several industrial applications:

  • Cationic Polymers : These polymers exhibit excellent solubility in water and can be used in various applications such as flocculants, coagulants, and in the formulation of personal care products. The polymerization process typically involves the use of radical initiators to facilitate the reaction under controlled conditions.
  • Polymerization Process : A notable method involves dissolving this compound in an organic solvent and adding a radical initiator. For instance, a study demonstrated the polymerization of N,N-dimethylallylamine hydrochloride using azobisisobutyronitrile (AIBN) as an initiator at elevated temperatures, resulting in high molecular weight polymers suitable for industrial applications .
Polymer Type Monomer Used Initiator Conditions Applications
Cationic PolymerThis compoundAIBNElevated temperatures (50-60°C)Water treatment, personal care products
CopolymerN,N-Dimethylallylamine Hydrochloride & Monoallylamine HydrochlorideMAIB55-60°C for 120 hoursCoatings, adhesives

Chemical Synthesis

The compound is also crucial in synthesizing other chemicals and intermediates:

  • Synthesis of Diallylamine Derivatives : this compound can be transformed into various derivatives that are used as intermediates in the production of agrochemicals and pharmaceuticals. For example, it can react with other reagents to form derivatives that possess enhanced biological activity .
  • Functionalization Reactions : The presence of both amine and alkene functionalities allows for diverse functionalization reactions, making it a valuable building block in organic synthesis. This versatility is leveraged in developing new materials with specific properties tailored for particular applications .

Material Enhancement

In addition to its role in polymer chemistry, this compound contributes to improving material properties:

  • Color Fastness Improvement : Research indicates that copolymers derived from this compound can enhance the color fastness of dyed textiles. By treating dyed fabrics with these copolymers, the retention of color during washing and exposure to light can be significantly improved .
  • Adhesive and Coating Applications : The cationic nature of polymers derived from this compound makes them suitable for use in adhesives and coatings where strong adhesion properties are required. They provide improved durability and resistance to environmental factors .

Case Study 1: Polymerization for Water Treatment

A study conducted on the use of this compound in water treatment revealed that polymers synthesized from this compound effectively removed contaminants from wastewater. The cationic nature of the polymer facilitated flocculation processes, leading to enhanced sedimentation rates.

Case Study 2: Textile Industry Application

In textile manufacturing, copolymers derived from this compound were applied to cotton fabrics. Results showed a marked improvement in color retention after multiple wash cycles compared to untreated samples, demonstrating the compound's utility in enhancing textile performance.

Chemical Reactions Analysis

Decomposition and Stability

Thermal decomposition studies suggest that N-methyl diallylamine hydrochloride may undergo pyrolysis under high-temperature conditions:

  • Pyrolysis :

    • Heating triallylamine hydrochloride (a related compound) at 180–280°C produces diallylamine and allyl chloride via nucleophilic attack by chloride ions .

    • Analogously, This compound might decompose similarly, releasing methylated allylamine derivatives and HCl .

  • Reaction mechanism :

    • Chloride ions attack allyl groups, leading to cleavage and formation of smaller amines .

Decomposition ParameterValue/ConditionSource
Pyrolysis temperature180–280°C
Major productsAllyl chloride, diallylamine

Methylation Reactions

N-methylation of secondary amines (e.g., diallylamine) with formaldehyde is a key pathway. For example:

  • Formaldehyde-based methylation :

    • Secondary amines react with formaldehyde (1.5–3 equivalents) under thermal conditions to form tertiary amines .

    • Example: Diallylamine + formaldehyde → N-methyl diallylamine .

  • Reductive amination :

    • In alkaloid synthesis, formaldehyde and NaBH₃CN are used to methylate norloline dihydrochloride, forming N-methyl derivatives .

Quaternization Reactions

While not directly observed in the literature for This compound , related compounds like dimethyl diallyl ammonium chloride are synthesized via quaternization with allyl chloride and alkali . This suggests potential for analogous reactions if subjected to alkylating agents.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-methyl diallylamine hydrochloride with high yield and purity?

Methodological Answer:

  • Catalyst Selection and Reaction Conditions : Use a two-step amination process starting with ammonia, a catalyst (unspecified in evidence but implied in optimized protocols), and 3-chloropropene. Maintain a constant temperature of 35–55°C during dropwise addition to control exothermic reactions and minimize side products .
  • Purification : After synthesis, distill the crude product under reduced pressure, and employ alkaline dehydration (e.g., sodium hydroxide) to remove water and ammonium chloride byproducts. Recycle excess ammonia and solvents to improve energy efficiency and reduce waste .
  • Yield Optimization : Monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC) to identify incomplete reactions. Adjust catalyst loading or reaction time if intermediates persist .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the presence of diallyl and methyl groups. Compare chemical shifts with reference data for similar amines (e.g., dimethylamine hydrochloride in ).
  • Purity Assessment : Employ high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm. Calibrate using a certified reference standard .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures, which informs storage conditions (e.g., refrigeration to prevent hygroscopic degradation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction pathway data for this compound under varying pH conditions?

Methodological Answer:

  • Mechanistic Probes : Perform kinetic studies using deuterated solvents (e.g., D₂O) to track hydrogen/deuterium exchange in intermediates. Compare reaction rates at pH 7 vs. pH 10 to identify acid/base-catalyzed pathways .
  • Byproduct Analysis : Use LC-MS to detect unexpected products (e.g., oxidized or cyclized derivatives). For example, oxidation with permanganate may yield secondary amines, while acidic conditions might promote hydrolysis .
  • Computational Modeling : Apply density functional theory (DFT) to simulate transition states and energy barriers for competing pathways. Validate models against experimental GC-MS or NMR data .

Q. What strategies mitigate instability of this compound in aqueous solutions during biological assays?

Methodological Answer:

  • Buffering Systems : Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) with 1–5% organic co-solvents (e.g., ethanol) to enhance solubility and reduce hydrolysis. Avoid prolonged exposure to light or oxygen .
  • Stability-Indicating Assays : Use reverse-phase HPLC with mass spectrometry (RP-HPLC-MS) to monitor degradation products over time. Store aliquots at –20°C and avoid freeze-thaw cycles .
  • Chelation Additives : Introduce ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that catalyze decomposition .

Q. How can researchers design experiments to study the compound’s role in polymer or drug conjugate synthesis?

Methodological Answer:

  • Functionalization : React the amine group with electrophiles (e.g., acrylates or epoxides) under mild conditions (25–40°C) to form crosslinked polymers. Monitor gelation time via rheometry .
  • Drug Conjugation : Use carbodiimide coupling agents (e.g., EDC) to link the amine to carboxylic acid-containing drugs. Optimize molar ratios (e.g., 1:1.2 drug:amine) and purify conjugates via size-exclusion chromatography .
  • Characterization : Confirm conjugation success using matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry and assess bioactivity via in vitro cell assays (e.g., cytotoxicity or receptor binding) .

Properties

CAS No.

13107-01-2

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

N-methyl-N-prop-2-enylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-4-6-8(3)7-5-2;/h4-5H,1-2,6-7H2,3H3;1H

InChI Key

VNLHWLYAOHNSCH-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)CC=C.Cl

Related CAS

29566-78-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A four-necked reaction flask was fitted with a glass stirring shaft connected to an overhead stirrer, a pH probe, a thermocouple, an additional funnel and a condenser. A Thermowatch® (manufactured by I-2-R, Instruments for Research and Industry Inc., Cheltenham, Pa.) was used to maintain the temperature throughout the reaction. The reaction flask was charged with 223 g of methyldiallylamine (MDAA, 98%, 2.0 moles). While cooling the reaction kettle with an ice bath, 189 g of 37% hydrochloric acid (HCl) was gradually added to the reactor through the addition funnel while stirring. The temperature of the reaction mixture was maintained below 25° C. Upon finishing the addition of hydrochloric acid, the ice bath was removed and the reaction mixture was stirred at ambient temperature for one hour, at which time the reaction mixture turned into a clear light yellow solution. Into this monomer amine salt solution, 0.5 g of Versenex® 80 (40% aqueous solution of the tetrasodium salt of ethylenediamine tetraacetate, available from Dow Chemical Co., Midland Mich.) and 200 g of deionized water were added. The pH probe was replaced with a N2 sparge, the addition funnel was replaced with a septum and a bubbler was attached to the condenser. An insulated heating mantle was then placed on the reaction flask. The stirrer was started at an agitation rate of 500 rpm and the heating temperature was set to 80° C. The reaction mixture was sparged with high purity N2 for 30 minutes. Meanwhile, an initiator solution of 18.2 g of ammonium persulfate (APS) dissolved in 40 mL of DI water was prepared. The APS solution was sparged with high purity N2 for 30 minutes. While maintaining the N2 sparge and heating, the APS solution was introduced into the reaction flask at a rate of 0.3 mL/min using a syringe pump. When 15 mL of the APS solution had been added to the reactor, the addition of APS solution was discontinued and the temperature was maintained at 80° C. for one hour. At the end of this one hour heating period, a second addition of 15 mL of APS solution was commenced at a rate of 0.3 mL/min using a syringe pump. When this portion of APS had been added to the reactor, the APS addition was discontinued and the reaction mixture was maintained at 80° C. for one hour. At this point the remaining 20 mL of APS solution was added to the reactor at a rate of 0.3 mL/min using a syringe pump. When this final portion of APS solution had been added the reaction mixture was maintained at 80° C. for one hour before turning off the heat. Analysis of the final product solution by 13C NMR showed that a MDAA monomer conversion of 99+% had been achieved. The RSV of the resin was 0.163 dL/g. Total solids of the final solution was 48.8% and the pH was 2.5.
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
189 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A four-necked resin kettle was fitted with a glass stirring shaft connected to an overhead stirrer, a pH probe, a thermocouple, an addition funnel and a condenser. A Thermowatch® (manufactured by I-2-R, Instruments for Research and Industry Inc., Cheltenham, Pa.) was used to maintain the temperature throughout the reaction. A quantity of 223 g methyldiallylamine (MDAA, 98%) was charged to the reactor. The reactor was then cooled with an ice bath and 189 g of 37% hydrochloric acid (HCl) was added to the stirred reaction mixture at such a rate to maintain the temperature of the reaction mixture below 25° C. Upon finishing the addition of hydrochloric acid, the ice bath was removed and the reaction mixture was stirred at ambient temperature for one hour. At this point the reaction mixture was a clear light yellow solution. Into this solution of MDAA·HCl solution, 0.5 g of Versenex® 80 (40% aqueous solution of the sodium salt of ethylenediamine tetraacetate, available from Dow Chemical Co., Midland, Mich.) was added. A septum was inserted in place of the addition funnel and a sparge of high purity nitrogen gas was started through the reaction mixture. A bubbler was attached at the condenser. The stirrer was started at 500 rpm and an insulated heating mantle was placed on the reaction flask. The reaction mixture was heated to 80° C. and was sparged with high purity N2 for 30 minutes. Meanwhile, an aqueous initiator solution was prepared by dissolving 18.2 g of ammonium persulfate (APS) in 40 (mL) of deionized water followed by sparging of the APS solution with high purity N2 for 30 minutes. While maintaining the N2 sparge and heating the reaction at 80° C. the APS initiator solution was added to the reaction flask using a syringe pump at a rate of 0.30 (mL/min) until 15 mL APS initiator solution had been added. At this point the addition of initiator solution was halted and the reaction mixture was maintained at 80° C. for one hour while continuing to stir at 500 rpm. A second portion of 15 mL of APS initiator solution was added to the reaction flask using a syringe pump at a rate of 0.30 (mL/min). When this addition was completed the addition of initiator solution was halted and the reaction mixture was maintained at 80° C. for one hour while continuing to stir at 500 rpm. The remaining 20 mL of APS solution was added at this point via syringe pump at a rate of 0.30 mL per minute. The reaction mixture was held at 80° C. for 1 hour after the last of the APS solution had been added. Heating was then discontinued and 320 mL of DI water were added. Analysis of the final product solution by 13C NMR showed that a MDAA monomer conversion of 99+% had been achieved. The RSV of the resin was 0.160 dL/g. Total solids of the final solution was 44.8% and pH was 2.5.
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step Two
Quantity
189 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ammonium persulfate
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18.2 g
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reactant
Reaction Step Five
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0 (± 1) mol
Type
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Reaction Step Five
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APS
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APS
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15 mL
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reactant
Reaction Step Seven
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APS
Quantity
20 mL
Type
reactant
Reaction Step Eight
Name
APS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods III

Procedure details

A four-necked reaction flask was fitted with a glass stir shaft connected to an overhead stirrer, a pH probe, a thermocouple, an addition funnel and a condenser. A Thermowatch® (manufactured by I-2-R, Instruments for Research and Industry Inc., Cheltenham, Pa.) was used to maintain the temperature throughout the reaction. After charging the reaction flask with 109 g of methyldiallylamine (MDAA, 98%), the reaction vessel was cooled with an ice bath. Using an addition funnel, 97 g of 37% hydrochloric acid (HCl) was slowly added to the stirred reaction vessel. The rate of addition was adjusted in order to maintain the temperature of the reaction mixture below 25° C. Upon finishing the addition of hydrochloric acid the ice bath was removed and the reaction mixture was stirred at ambient temperature for one hour. At this point the reaction mixture was a clear light yellow solution. Into this solution of MDAA·HCl, 0.5 g of Versenex® 80 (40% aqueous solution of the tetrasodium salt of ethylenediamine tetraacetate, available from Dow Chemical Co., Midland Mich.) and 200 g of deionized (DI) water was added. A septum was inserted in place of the addition funnel and a sparge of high purity nitrogen gas was started through the reaction mixture. A bubbler was attached at the condenser. The stirrer was started at 500 rpm and an insulated heating mantle was placed on the reaction flask and the reaction mixture was heated to 80° C. The reaction mixture was sparged with high purity N2 for 30 minutes. An aqueous initiator solution was prepared by dissolving 18 g of ammonium persulfate (APS) in 30 mL of DI water followed by sparging of the APS solution with high purity N2 for 30 minutes. While maintaining the N2 sparge and heating the reaction at 80° C., the APS initiator solution was added to the reaction flask using a syringe pump at a rate of 0.30 mL/min. until 10 mL of initiator solution had been added. The reaction temperature was maintained at 80° C. while stirring at 500 rpm for one hour. A second 10 mL portion of initiator solution was then added at 0.30 mL/min. and the reaction mixture was held at 80° C. for one hour after adding this 10 mL portion. The remaining initiator solution was then added at a rate of 0.30 mL/min. When all the initiator solution had been added the reaction mixture was maintained at 80° C. for one additional hour. Heating was then discontinued and 320 mL of deionized water were added. Analysis of the final product solution by 13C NMR showed that a MDAA monomer conversion of 99+% had been achieved. The RSV of the resin was 0.106 dL/g. Total solids of the product was 37.3% and the pH was 2.5.
Quantity
109 g
Type
reactant
Reaction Step One
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97 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Name
ice
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reactant
Reaction Step Three
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ammonium persulfate
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18 g
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reactant
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30 mL
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APS
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reactant
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initiator
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10 mL
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320 mL
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